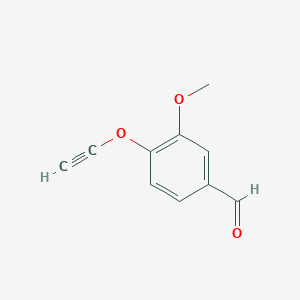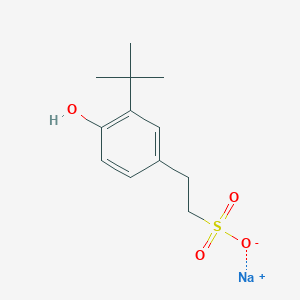
Ethyl 1-(2,6-dichlorophenyl)-4-isopropyl-1H-1,2,3-triazole-5-carboxylate
Vue d'ensemble
Description
Ethyl 1-(2,6-dichlorophenyl)-4-isopropyl-1H-1,2,3-triazole-5-carboxylate is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(2,6-dichlorophenyl)-4-isopropyl-1H-1,2,3-triazole-5-carboxylate typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a click chemistry reaction, where an azide and an alkyne react to form the triazole ring.
Introduction of Substituents: The 2,6-dichlorophenyl and 1-methylethyl groups are introduced through substitution reactions.
Esterification: The carboxylic acid group is esterified using ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors and automated synthesis systems.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 1-(2,6-dichlorophenyl)-4-isopropyl-1H-1,2,3-triazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Halogen atoms in the 2,6-dichlorophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Sodium azide, alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield triazole oxides, while reduction could produce triazole amines.
Applications De Recherche Scientifique
Ethyl 1-(2,6-dichlorophenyl)-4-isopropyl-1H-1,2,3-triazole-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of Ethyl 1-(2,6-dichlorophenyl)-4-isopropyl-1H-1,2,3-triazole-5-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-1,2,3-Triazole-4-carboxylic acid derivatives: Similar in structure but with different substituents.
1H-1,2,3-Triazole-5-carboxamide derivatives: Differ in the functional group attached to the triazole ring.
Uniqueness
Ethyl 1-(2,6-dichlorophenyl)-4-isopropyl-1H-1,2,3-triazole-5-carboxylate is unique due to its specific combination of substituents, which may confer distinct biological activities and chemical properties compared to other triazole derivatives.
Propriétés
IUPAC Name |
ethyl 3-(2,6-dichlorophenyl)-5-propan-2-yltriazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15Cl2N3O2/c1-4-21-14(20)13-11(8(2)3)17-18-19(13)12-9(15)6-5-7-10(12)16/h5-8H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQDPZIRMUJBHTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=NN1C2=C(C=CC=C2Cl)Cl)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4'-Borono-[1,1'-biphenyl]-4-carboxylic acid pinacol ester](/img/structure/B8048082.png)



![sodium;(2R)-4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate](/img/structure/B8048117.png)


![2-cyclopropyl-6-[(4-methoxy-2,5-dimethylphenyl)methyl]-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine](/img/structure/B8048138.png)





![5-((4-Hydroxybenzo[b]thiophen-7-yl)methyl)thiazolidine-2,4-dione](/img/structure/B8048180.png)
